molecular formula C21H18N4O4S B2882087 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 872695-47-1

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2882087
CAS No.: 872695-47-1
M. Wt: 422.46
InChI Key: GCSMEZOMADDJCX-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-linked acetamide derivative featuring a pyridazine core substituted with a 2H-1,3-benzodioxol-5-yl group and an acetamidophenyl moiety. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting inflammation or enzyme modulation. The benzodioxol group enhances metabolic stability, while the pyridazine-sulfanyl-acetamide scaffold may contribute to binding affinity via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-13(26)22-15-3-5-16(6-4-15)23-20(27)11-30-21-9-7-17(24-25-21)14-2-8-18-19(10-14)29-12-28-18/h2-10H,11-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSMEZOMADDJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group in the sulfanyl linkage is susceptible to oxidation. Common reagents and products include:

Reagent/ConditionsProduct FormedNotes
KMnO₄ (acidic)Sulfoxide (-SO-) or sulfone (-SO₂-)Oxidation proceeds stepwise; higher temperatures favor sulfone formation.
H₂O₂ (aqueous)SulfoxideMild conditions preserve other functional groups.
CrO₃ (chromium trioxide)SulfoneAggressive oxidizer requiring controlled conditions.

Key Findings :

  • Oxidation of the sulfanyl group modifies electronic properties, potentially altering biological activity.

  • Over-oxidation risks degradation of the pyridazin-3-yl moiety; optimal stoichiometry is critical.

Hydrolysis Reactions

The acetamide group (-NC(=O)-) undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct
Acidic (HCl, H₂SO₄)H₃O⁺, heatCarboxylic acid (-COOH) and 4-acetamidoaniline.
Basic (NaOH)OH⁻, refluxSodium carboxylate and amine derivatives.

Mechanistic Insight :

  • Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Base hydrolysis involves deprotonation of the amide nitrogen, leading to carboxylate formation.

Substitution Reactions

The pyridazin-3-yl ring and sulfanyl group participate in nucleophilic/electrophilic substitutions:

SiteReagentsProduct
Pyridazin-3-yl position 6HNO₃/H₂SO₄ (nitration)Nitro-substituted derivative .
Sulfanyl groupAlkyl halides (R-X)Thioether derivatives (R-S-).

Case Study :

  • Nitration at the pyridazin-3-yl ring introduces electron-withdrawing groups, enhancing electrophilic reactivity .

  • Alkylation of the sulfanyl group diversifies the compound’s application in medicinal chemistry.

Reduction Reactions

Selective reduction of functional groups:

Target GroupReagentsProduct
AcetamideLiAlH₄Amine (-NH₂).
Pyridazin-3-yl ringH₂/Pd-CPartially saturated dihydropyridazine.

Challenges :

  • Over-reduction of the pyridazin-3-yl ring may collapse aromaticity, altering pharmacological properties.

Cross-Coupling Reactions

The pyridazin-3-yl ring participates in Suzuki-Miyaura couplings for structural diversification:

ConditionsReagentsProduct
Pd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives .

Applications :

  • Facilitates synthesis of analogs for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV irradiation induces cleavage of the benzodioxol-5-yl group:

ConditionsOutcome
UV light (254 nm)Demethylenation of benzodioxole to catechol.

Implications :

  • Photodegradation pathways inform stability assessments during storage.

Scientific Research Applications

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxol and Pyridazine Moieties

A screening database () lists compounds with overlapping structural features, such as:

  • N-(3-Acetamidophenyl)-2-{[6-(2H-1,3-Benzodioxol-5-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide: This analogue replaces pyridazine with a triazolopyridazine ring, increasing molecular rigidity.
  • N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-{[6-(Pyridin-3-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide : Substitution of the 4-acetamidophenyl group with a benzodioxol-methyl chain alters solubility and target selectivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound ~450–470* Pyridazine, benzodioxol, 4-acetamidophenyl Balanced hydrophobicity, moderate MW
N-(3-Acetamidophenyl)-2-{[6-(2H-1,3-Benzodioxol-5-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide 483.92 Triazolopyridazine Increased rigidity, higher MW
N-(4-Methyl-3-(1-Methyl-7-((6-Methylpyridin-3-yl)Amino)-2-Oxo-1,4-Dihydropyrimido[4,5-d]Pyrimidin-3(2H)-yl)Phenyl)Acetamide (11p) ~650–700* Pyrimidopyrimidine, methylphenyl Extended heterocyclic system, high MW

*Estimated based on structural similarity to compounds.

Functional Analogues in Pharmacological Studies
  • Anti-Exudative Acetamides (): Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. The target compound’s benzodioxol group may enhance anti-inflammatory efficacy, though direct data is lacking .
  • Complex Acetamide Derivatives () : Compounds such as (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylphenyl)acetamide (11p) incorporate larger heterocycles (e.g., benzodiazepine), which improve target engagement but reduce metabolic stability compared to the pyridazine-based target compound .

Biological Activity

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound includes a pyridazine ring, a thioether linkage, and an acetamide functional group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C19H18N2O3S
  • Molecular Weight: 366.42 g/mol
  • SMILES Notation: CC(=O)N(c1ccc(cc1)C(=O)CSc2nnc(c2)c3ccccc23)c4ccc(OCOc4)

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may bind to specific enzymes, inhibiting their activity and leading to downstream effects in cellular pathways.
  • Receptor Modulation: It could interact with various receptors, altering signaling pathways that are crucial for cellular functions.

Biological Activity Overview

Preliminary studies have indicated several areas where this compound exhibits biological activity:

Activity TypeObservationsReferences
Antitumor Activity In vitro assays show inhibition of cancer cell growth.
Anti-inflammatory Reduced cytokine production in activated immune cells.
Antimicrobial Exhibits broad-spectrum antibacterial properties.

Antitumor Activity

A study investigating the antitumor effects of various pyridazine derivatives found that this compound significantly inhibited the proliferation of human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory responses by inhibiting NF-kB signaling pathways. In experiments with lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential for development as an antimicrobial agent.

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